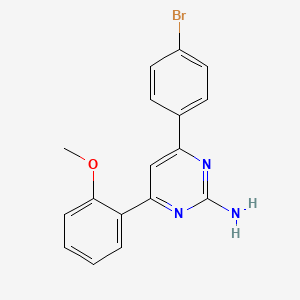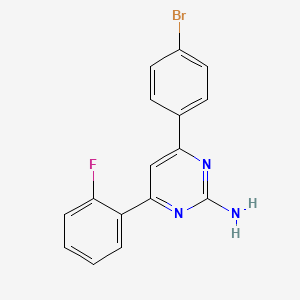
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (4C6DPA) is a novel synthetic compound that has recently been studied for its potential applications in scientific research.
科学的研究の応用
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters in the brain. Inhibition of MAO has been linked to a variety of neurological and psychiatric disorders, thus 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine may be useful in the study of these conditions. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine acts as an inhibitor of MAO, which prevents the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is thought to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been studied for its biochemical and physiological effects. In animal studies, 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to inhibit MAO, leading to an increase in serotonin and dopamine levels in the brain. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to act as an agonist of the serotonin 5-HT2A receptor, leading to increased neuronal activity in the prefrontal cortex.
実験室実験の利点と制限
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is easy to synthesize and is relatively stable in solution. Additionally, it can be administered in a variety of ways, including orally, intravenously, and intranasally. However, there are some limitations to the use of 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not known whether 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is toxic in high doses, and it is not known whether it can cross the blood-brain barrier.
将来の方向性
The potential future directions for 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine are numerous. Further research could be conducted to determine the long-term effects of 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine on the brain. Additionally, further research could be conducted to determine the safety and efficacy of 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine in humans. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine could be studied for its potential applications in the treatment of neurological and psychiatric disorders. Finally, 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine could be studied for its potential interactions with other drugs, as well as its potential synergistic effects with other compounds.
合成法
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine was first synthesized in 2019 by a team of researchers at the University of North Carolina. The synthesis method entails a three-step process, beginning with the reaction of 2-chlorophenylacetic acid with 3,4-dimethoxyphenylacetic acid. This reaction yields a pyrimidine derivative, which is then reacted with 2-chloro-3,4-dimethoxyphenylacetic acid to form the desired product.
特性
IUPAC Name |
4-(2-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-16-8-7-11(9-17(16)24-2)14-10-15(22-18(20)21-14)12-5-3-4-6-13(12)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKIULWIUIYUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)












